
N-methyl-N-phenyl-N'-3-quinolinylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-phenyl-N'-3-quinolinylurea (MPQU) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPQU is a quinoline derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of N-methyl-N-phenyl-N'-3-quinolinylurea is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. N-methyl-N-phenyl-N'-3-quinolinylurea has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the growth of fungi and bacteria by disrupting their cellular processes.
Biochemical and Physiological Effects:
N-methyl-N-phenyl-N'-3-quinolinylurea has been found to exhibit various biochemical and physiological effects. It has been found to induce DNA damage and inhibit DNA synthesis in cancer cells. N-methyl-N-phenyl-N'-3-quinolinylurea has also been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. Additionally, N-methyl-N-phenyl-N'-3-quinolinylurea has been found to exhibit antioxidant activity and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-N-phenyl-N'-3-quinolinylurea has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, N-methyl-N-phenyl-N'-3-quinolinylurea has some limitations, including its low solubility in water and its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-methyl-N-phenyl-N'-3-quinolinylurea. One potential direction is the further investigation of its anticancer, antifungal, and antimicrobial activities. Another potential direction is the development of new methods for the synthesis of N-methyl-N-phenyl-N'-3-quinolinylurea with higher yields. Additionally, the potential use of N-methyl-N-phenyl-N'-3-quinolinylurea as a fluorescent probe for the detection of metal ions and as a corrosion inhibitor for mild steel could be further explored.
Synthesemethoden
N-methyl-N-phenyl-N'-3-quinolinylurea can be synthesized using various methods, including the reaction of 3-aminophenylurea with methyl isocyanate and 2-chloroquinoline in the presence of a base. Another method involves the reaction of 3-aminophenylurea with methyl isocyanate and 3-chloroquinoline in the presence of a base. The yield of N-methyl-N-phenyl-N'-3-quinolinylurea using these methods ranges from 40-60%.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-phenyl-N'-3-quinolinylurea has been extensively studied for its potential applications in various fields. It has been found to exhibit anticancer, antifungal, and antimicrobial activities. N-methyl-N-phenyl-N'-3-quinolinylurea has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, N-methyl-N-phenyl-N'-3-quinolinylurea has shown potential as a corrosion inhibitor for mild steel.
Eigenschaften
IUPAC Name |
1-methyl-1-phenyl-3-quinolin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-20(15-8-3-2-4-9-15)17(21)19-14-11-13-7-5-6-10-16(13)18-12-14/h2-12H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBBWJJUPRFEGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)NC2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805033 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Cambridge id 7151097 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5721029.png)

![4-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5721035.png)
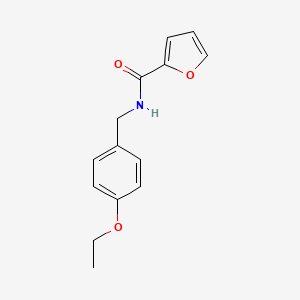
![2-(4-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5721057.png)
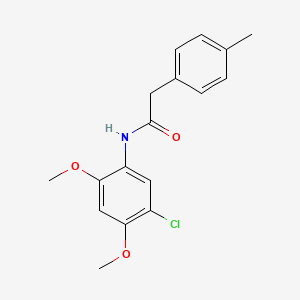
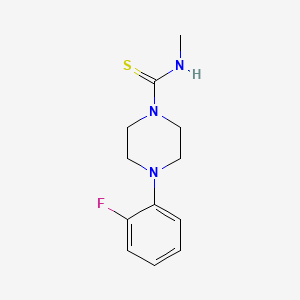
![3-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5721083.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5721088.png)

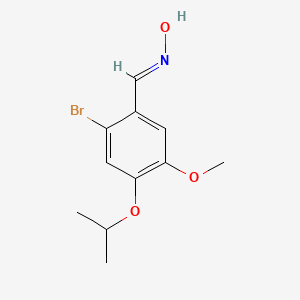
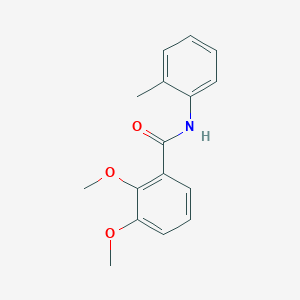
![3-(4-fluorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5721120.png)
![(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5721126.png)